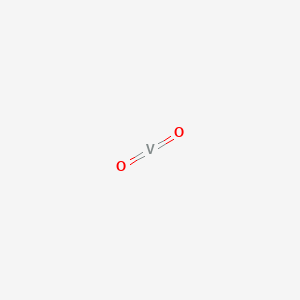
Vanadium dioxide
Overview
Description
Synthesis Analysis
Vanadium dioxide can be synthesized through various methods. For instance, a two-step synthesis of VO2 (M) with tuned crystallinity has been reported . Additionally, both plasma-ALD techniques were able to synthesize as-grown polycrystalline V2O5 films at 150°C .Molecular Structure Analysis
At temperatures less than 67 ºC, VO 2 has a monoclinic crystal structure . When heated to more than 67 ºC, it transitions to a tetragonal structure . At the same temperature, crystalline VO 2 converts from an electrical insulator to a conductor .Chemical Reactions Analysis
Vanadium metal reacts with excess oxygen, O 2, upon heating to form vanadium (V) oxide, V 2 O 5 . When prepared in this way, V 2 O 5 is sometimes contaminated by other vanadium oxides .Physical And Chemical Properties Analysis
Vanadium oxides with multioxidation states and various crystalline structures offer unique electrical, optical, optoelectronic, and magnetic properties . VO 2 itself is sometimes expressed as V 2 O 4, V 4 O 8, or other V n O 2n formulas, depending on its crystalline symmetry .Scientific Research Applications
Thermal Light Control
Scientific Field
Material Science and Engineering
Application Summary
Vanadium dioxide is utilized in thermal light control due to its ability to undergo a reversible insulator-to-metal transition (IMT) near room temperature. This transition results in a dramatic change in its optical properties, particularly its infrared transmittance .
Methods of Application
The application typically involves the deposition of VO2 thin films on substrates like glass or silicon. Techniques such as pulsed laser deposition (PLD), sputtering, and chemical vapor deposition (CVD) are used to create these films .
Results and Outcomes
The use of VO2 in thermal light control has shown a significant reduction in energy consumption for heating and cooling systems in buildings. The material’s ability to block infrared radiation at higher temperatures while allowing visible light to pass through has been effectively demonstrated .
Infrared and Optical Protection
Scientific Field
Photonics and Optoelectronics
Application Summary
VO2’s phase transition characteristics enable it to protect sensitive instruments from infrared radiation. It can focus signal light to the infrared focal plane at room temperature and diverge the spot under a strong laser, reducing light intensity and energy density .
Methods of Application
This involves integrating VO2 into metasurface structures that can be tuned to respond to varying levels of infrared radiation .
Results and Outcomes
The application of VO2 in infrared protection has led to the development of devices that can dynamically adjust to protect against high-intensity infrared radiation, enhancing the longevity and performance of optical systems .
Ion Batteries
Scientific Field
Energy Storage and Conversion
Application Summary
VO2 is considered promising for lithium-ion batteries due to its high specific gravimetric capacity and wide electrochemical potential window. It offers a higher capacity compared to traditional cathodes .
Methods of Application
VO2 is used as a cathode material in lithium-ion batteries. Nanostructuring VO2 can enhance its performance by increasing surface area and improving ion diffusion .
Results and Outcomes
Research has shown that VO2-based electrodes can achieve capacities of 323 mAh/g for 1 equivalent of Li, which is substantial for lithium-ion battery applications .
Chemical Sensors
Scientific Field
Analytical Chemistry
Application Summary
The reversible insulator–metal phase transition of VO2 is exploited in chemical sensors to detect changes in gas concentration, temperature, and other environmental parameters .
Methods of Application
VO2 is incorporated into sensor designs that can measure resistivity changes as a function of the chemical environment .
Results and Outcomes
VO2-based sensors have demonstrated high sensitivity and rapid response times, making them suitable for various industrial and environmental monitoring applications .
Smart Windows
Scientific Field
Green Building Technologies
Application Summary
In smart windows, VO2 acts as a thermochromic material that modulates heat transfer based on temperature, contributing to energy savings and indoor comfort .
Methods of Application
VO2 films are applied to window glass, where they act as insulators at lower temperatures and as heat-blocking metals at higher temperatures .
Results and Outcomes
Smart windows with VO2 have shown the ability to reduce cooling loads in buildings by blocking infrared solar radiation while maintaining visible light transmittance .
Electronic Devices
Scientific Field
Electronics
Application Summary
VO2 is used to create programmable radiofrequency electronic functions for aerospace communication systems due to its unique electronic properties .
Methods of Application
The compound is integrated into electronic circuits where it can be programmed to perform specific functions based on its phase transition properties .
Results and Outcomes
VO2-based electronic devices have been shown to outperform silicon in certain applications, leading to the development of low-power, high-efficiency electronics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
dioxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMUEUJTSXQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VO2, O2V | |
| Record name | Vanadium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065194 | |
| Record name | Vanadium oxide (VO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.940 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystalline solid; Insoluble in water; [MSDSonline] | |
| Record name | Vanadium dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8223 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Vanadium dioxide | |
CAS RN |
12036-21-4 | |
| Record name | Vanadium dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium oxide (VO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium oxide (VO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium oxide (VO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



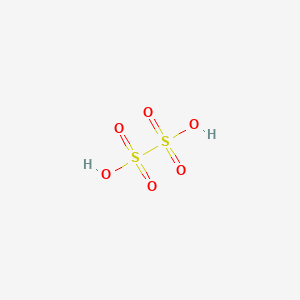
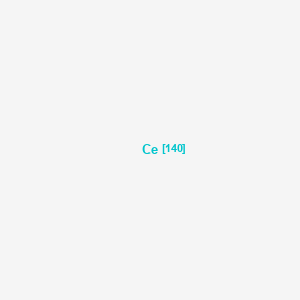

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)


![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
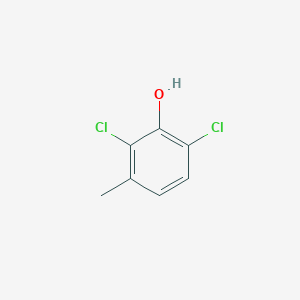
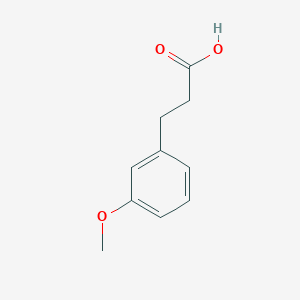
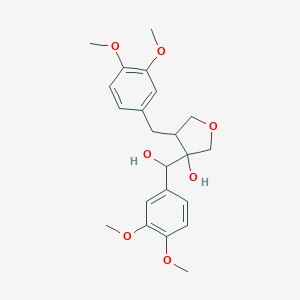
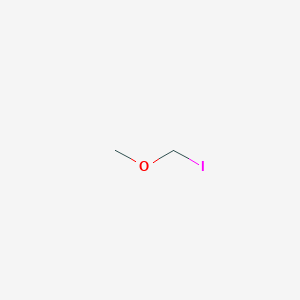
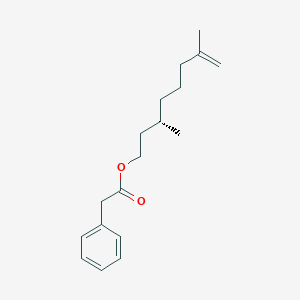
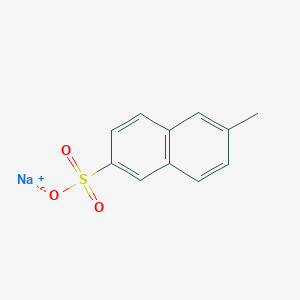
![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)